N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(propan-2-yl)ethanediamide
Description
The compound “N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(propan-2-yl)ethanediamide” is an ethanediamide derivative featuring a 1-methyltetrahydroquinoline core linked to an isopropyl group via an ethyl spacer. The tetrahydroquinoline scaffold is pharmacologically significant due to its aromatic and aliphatic hybrid structure, which enhances binding to hydrophobic enzyme pockets while maintaining metabolic stability.
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-12(2)19-17(22)16(21)18-9-8-13-6-7-15-14(11-13)5-4-10-20(15)3/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJVSBHRQMLTNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCC1=CC2=C(C=C1)N(CCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(propan-2-yl)ethanediamide typically involves multiple steps. One common approach is the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with ethyl bromoacetate to form an intermediate, which is then reacted with isopropylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(propan-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(propan-2-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related molecules with modifications in substituents, core frameworks, or biological targets. Key analogs and their distinguishing features are outlined below:
Structural Analogues
2.1.1. Quinolinyl Oxamide Derivatives (QODs)
- Example: N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide () Structural Differences: The benzodioxol-5-yl group replaces the isopropyl substituent in the target compound. Biological Activity: Demonstrated falcipain inhibition, suggesting the ethanediamide-tetrahydroquinoline scaffold is critical for protease targeting .
2.1.2. Thiophene-2-Carboximidamide Derivatives
- Example: N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide () Structural Differences: Replaces the ethanediamide linker with a thiophene carboximidamide group. The core includes a 2-oxo-tetrahydroquinoline and a methylpyrrolidine substituent. Synthesis: Requires chiral separation via supercritical fluid chromatography (SFC) and dihydrochloride salt formation for stability .
Functional Analogues
2.2.1. Indole Carboxamide Derivatives
- Example: X77 (C27H33N5O2) () Core Framework: Indole-2-carboxamide with fluorophenyl and pyrrolidinone substituents. Biological Relevance: Structural data (PDB: 6W63) suggest utility in inhibitor design, though the target mechanism differs from tetrahydroquinoline derivatives . Comparison: The indole core provides distinct aromatic interactions compared to tetrahydroquinoline, which may influence target selectivity.
2.2.2. Halopemide (HLP) and VU-series PLD Inhibitors ()
- Example: FIPI (N-[2-[4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-5-fluoro-1H-indole-2-carboxamide) Structural Differences: A benzimidazole-piperidine core replaces tetrahydroquinoline. Activity: Phospholipase D (PLD) inhibition, highlighting the role of carboxamide linkers in enzyme targeting .
Structure-Activity Relationship (SAR) Insights
- Tetrahydroquinoline Core: The 1-methyl group in the target compound likely improves metabolic stability compared to non-methylated analogs.
- Substituent Effects: Isopropyl vs. Ethanediamide Linker: Critical for hydrogen bonding in enzyme active sites, as seen in QODs .
Biological Activity
N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(propan-2-yl)ethanediamide is a complex organic compound known for its potential biological activities. This compound features a tetrahydroquinoline moiety, which is often associated with various pharmacological effects. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H32N4O2 |
| Molecular Weight | 372.52 g/mol |
| IUPAC Name | This compound |
| SMILES | CN(CCC1)c2c1cc(C(CNC(C(NCC=C)=O)=O)N1CCCCC1)cc2 |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as receptors and enzymes. The tetrahydroquinoline structure is known to exhibit various pharmacological effects including:
- Antioxidant Activity : The compound may act as a free radical scavenger.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Cytotoxic Effects : There are indications of selective cytotoxicity towards cancer cell lines.
Research Findings
Recent studies have explored the biological activity of similar compounds derived from tetrahydroquinoline. For instance:
- Anticancer Activity : A study demonstrated that tetrahydroquinoline derivatives inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress .
- Anti-inflammatory Properties : Certain derivatives have been observed to reduce inflammation in experimental models .
Case Studies
Several case studies highlight the biological relevance of compounds related to this compound:
Case Study 1: Anticancer Efficacy
A recent investigation into a related tetrahydroquinoline derivative revealed significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the modulation of apoptotic pathways and inhibition of angiogenesis.
Case Study 2: Neuroprotective Mechanisms
Research has shown that tetrahydroquinoline derivatives can protect against neurodegenerative diseases by reducing oxidative stress markers and enhancing neuronal survival in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
